4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the fourth position, an ethyl group at the first position, and an amine group at the third position, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Amination: The amine group is introduced through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-ethyl-1H-pyrazol-5-amine
- 4-chloro-1-methyl-1H-pyrazol-3-amine
- 4-bromo-1-ethyl-1H-pyrazol-3-amine
Uniqueness
4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-1-ethylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-2-9-3-4(6)5(7)8-9;/h3H,2H2,1H3,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYDHUGDFYFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432030-30-2 |
Source
|
Record name | 4-chloro-1-ethyl-1H-pyrazol-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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